molecular formula C9H12FN3O B13656074 3-Fluoro-5-morpholinopyridin-2-amine

3-Fluoro-5-morpholinopyridin-2-amine

Cat. No.: B13656074
M. Wt: 197.21 g/mol
InChI Key: GVVXWULLMBQXHX-UHFFFAOYSA-N
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Description

3-Fluoro-5-morpholinopyridin-2-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities .

Preparation Methods

The synthesis of 3-Fluoro-5-morpholinopyridin-2-amine involves several steps. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as tetra-n-butylammonium fluoride (TBAF). The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated temperatures .

Industrial production methods for fluorinated pyridines often involve large-scale reactions using similar nucleophilic substitution techniques. The availability of fluorinated synthetic blocks and effective fluorinating reagents has facilitated the industrial production of these compounds .

Chemical Reactions Analysis

3-Fluoro-5-morpholinopyridin-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include TBAF for nucleophilic substitution, KMnO4 for oxidation, and LiAlH4 for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Fluoro-5-morpholinopyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying biological systems and interactions.

    Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical agents due to their biological activity.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-morpholinopyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-Fluoro-5-morpholinopyridin-2-amine can be compared with other fluorinated pyridines, such as 2-fluoropyridine and 4-fluoropyridine. These compounds share similar properties due to the presence of the fluorine atom but differ in their specific substitution patterns and resulting reactivity. The unique position of the fluorine atom in this compound gives it distinct chemical and biological properties .

Similar compounds include:

Properties

Molecular Formula

C9H12FN3O

Molecular Weight

197.21 g/mol

IUPAC Name

3-fluoro-5-morpholin-4-ylpyridin-2-amine

InChI

InChI=1S/C9H12FN3O/c10-8-5-7(6-12-9(8)11)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12)

InChI Key

GVVXWULLMBQXHX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=C(N=C2)N)F

Origin of Product

United States

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